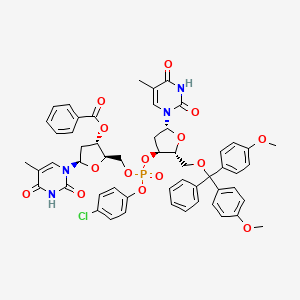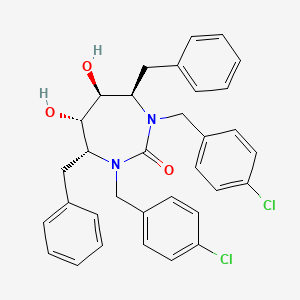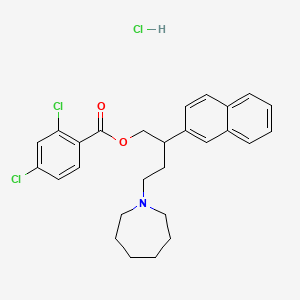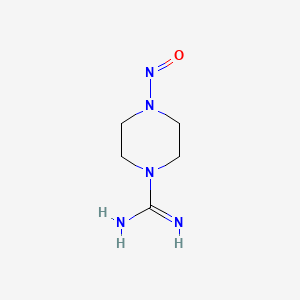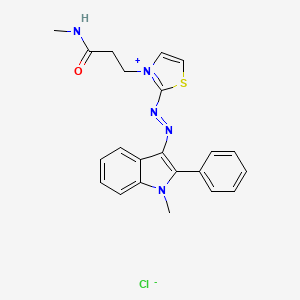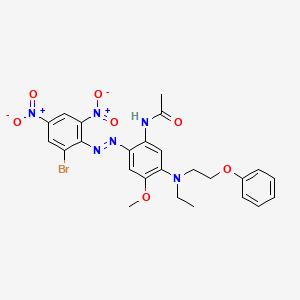
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)-4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferromolybdenum slags are typically produced during the smelting process of molybdenum ores. The primary method involves the reduction of molybdenum trioxide (MoO3) with ferrosilicon (FeSi) in an electric arc furnace. The reaction conditions include high temperatures, usually around 1600°C, to facilitate the reduction process. The chemical reaction can be represented as follows:
3MoO3+6FeSi→3MoFe+6SiO2
Industrial Production Methods
In industrial settings, the production of ferromolybdenum slags involves the use of large-scale electric arc furnaces. The molybdenum trioxide and ferrosilicon are mixed and heated to high temperatures, resulting in the formation of ferromolybdenum and slag. The slag is then separated from the molten metal and cooled for further processing .
Analyse Chemischer Reaktionen
Types of Reactions
Ferromolybdenum slags undergo various chemical reactions, including:
Oxidation: The oxides present in the slag can undergo further oxidation under certain conditions.
Reduction: The silicates and oxides can be reduced to their respective metals using reducing agents.
Substitution: The metal oxides can participate in substitution reactions with other metal salts.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Carbon or hydrogen gas at high temperatures.
Substitution: Metal salts in aqueous solutions.
Major Products Formed
Oxidation: Higher oxidation state oxides.
Reduction: Pure metals such as molybdenum and iron.
Substitution: New metal oxides or silicates.
Wissenschaftliche Forschungsanwendungen
Ferromolybdenum slags have a wide range of applications in scientific research, including:
Chemistry: Used as a source of molybdenum and iron in various chemical reactions and processes.
Biology: Investigated for potential use in bioremediation due to its metal content.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility.
Wirkmechanismus
The mechanism by which ferromolybdenum slags exert their effects is primarily through their chemical composition. The oxides and silicates present in the slag can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal oxides can facilitate the breakdown of reactants into products by providing active sites for the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrosilicon Slag: Similar in composition but primarily contains silicon and iron.
Ferrovanadium Slag: Contains vanadium instead of molybdenum.
Ferrochromium Slag: Contains chromium instead of molybdenum.
Uniqueness
Ferromolybdenum slags are unique due to their high molybdenum content, which imparts specific properties such as high melting point, corrosion resistance, and catalytic activity. These properties make it particularly valuable in applications where these characteristics are essential .
Eigenschaften
CAS-Nummer |
84145-45-9 |
|---|---|
Molekularformel |
C25H25BrN6O7 |
Molekulargewicht |
601.4 g/mol |
IUPAC-Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(2-phenoxyethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C25H25BrN6O7/c1-4-30(10-11-39-18-8-6-5-7-9-18)22-14-20(27-16(2)33)21(15-24(22)38-3)28-29-25-19(26)12-17(31(34)35)13-23(25)32(36)37/h5-9,12-15H,4,10-11H2,1-3H3,(H,27,33) |
InChI-Schlüssel |
JBPPICPDUHMIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC1=CC=CC=C1)C2=C(C=C(C(=C2)NC(=O)C)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


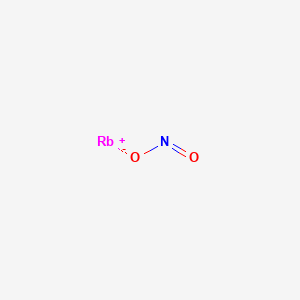
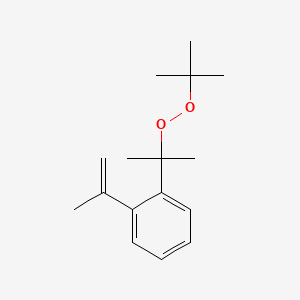
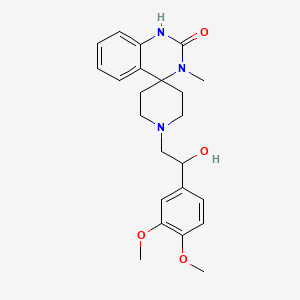
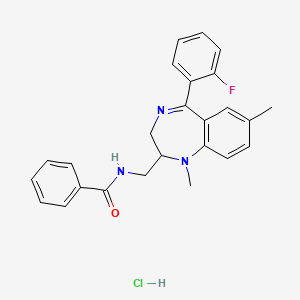
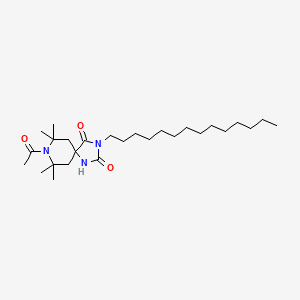
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
